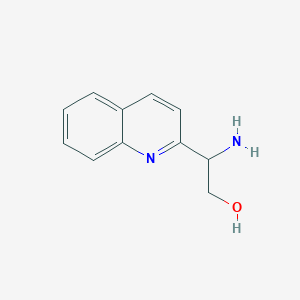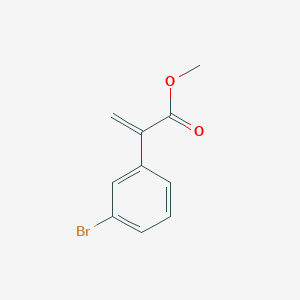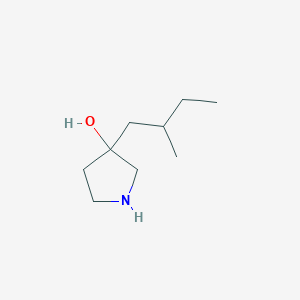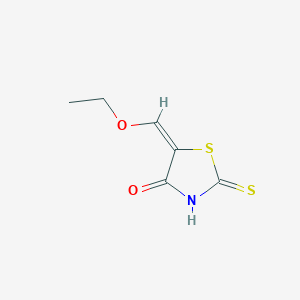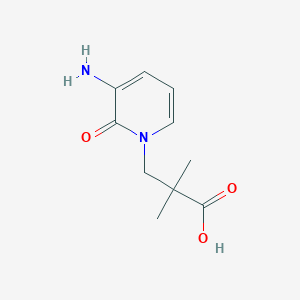
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid is a complex organic compound that features a pyridine ring substituted with an amino group and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the addition of the 2,2-dimethylpropanoic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important considerations in the industrial production process.
化学反応の分析
Types of Reactions
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
科学的研究の応用
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-Amino-2-oxopyridin-1(2h)-yl)propanoic acid: Lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological activity.
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2-methylpropanoic acid: Has a single methyl group, which may result in different steric and electronic properties.
Uniqueness
The presence of the 2,2-dimethylpropanoic acid moiety in 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid imparts unique steric and electronic characteristics, making it distinct from similar compounds. These differences can influence its reactivity, stability, and interactions with biological molecules.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-(3-amino-2-oxopyridin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,9(14)15)6-12-5-3-4-7(11)8(12)13/h3-5H,6,11H2,1-2H3,(H,14,15) |
InChIキー |
MUYZNSZRWOBHRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=CC=C(C1=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


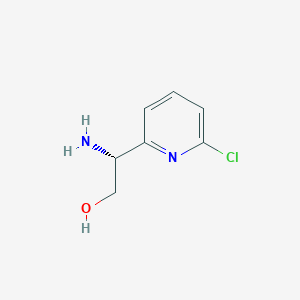
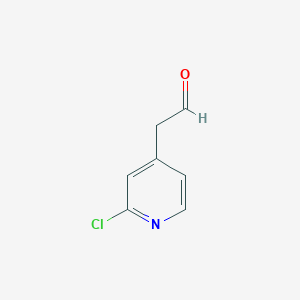
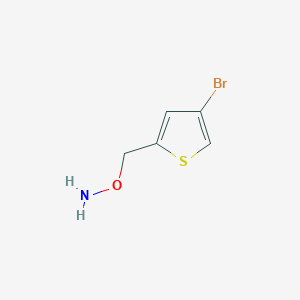

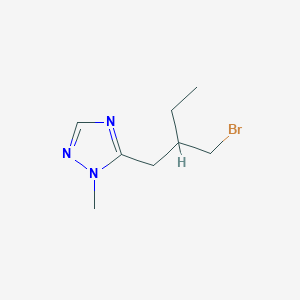
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
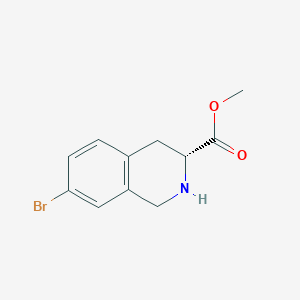
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
